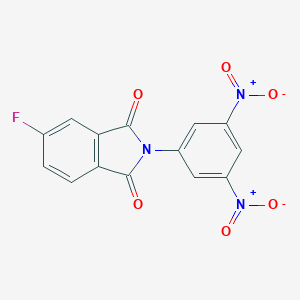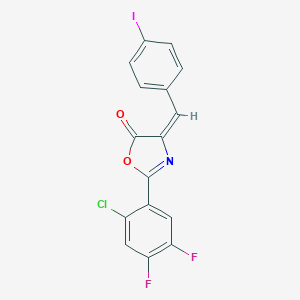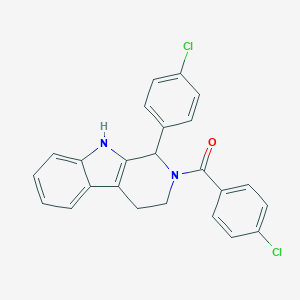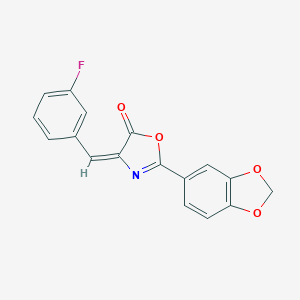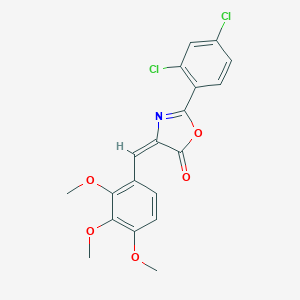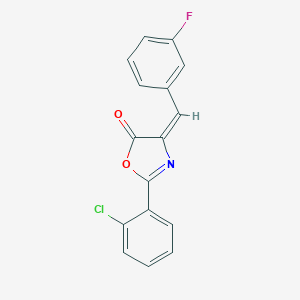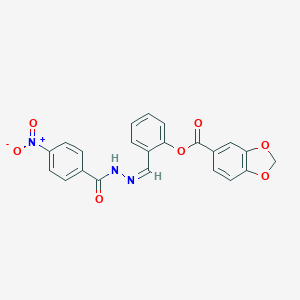
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound with a unique structure that includes a nitrobenzoyl group, a carbohydrazonoyl group, and a benzodioxole carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting with the preparation of the nitrobenzoyl and carbohydrazonoyl intermediates. These intermediates are then reacted with phenyl 1,3-benzodioxole-5-carboxylate under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized to minimize waste and reduce production costs, while ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions on the benzodioxole ring could yield various substituted derivatives .
Scientific Research Applications
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group may interact with active sites of enzymes, inhibiting their activity, while the benzodioxole ring may interact with other molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
- 4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 4-ethoxybenzoate .
Uniqueness
2-(2-{4-nitrobenzoyl}carbohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate is unique due to its combination of functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H15N3O7 |
|---|---|
Molecular Weight |
433.4g/mol |
IUPAC Name |
[2-[(Z)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C22H15N3O7/c26-21(14-5-8-17(9-6-14)25(28)29)24-23-12-16-3-1-2-4-18(16)32-22(27)15-7-10-19-20(11-15)31-13-30-19/h1-12H,13H2,(H,24,26)/b23-12- |
InChI Key |
JMTCGHCDRXZDJB-FMCGGJTJSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3/C=N\NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=CC=C3C=NNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(benzyloxy)benzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B446863.png)
![3-[3-(4-iodophenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B446867.png)
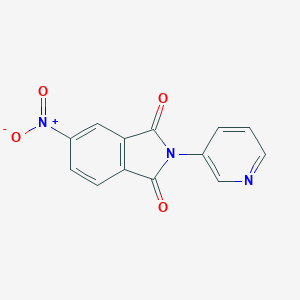
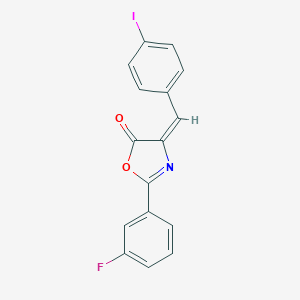
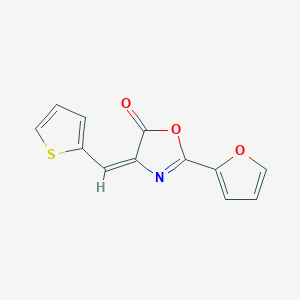
![5-((Z)-1-{3-ETHOXY-4-[(4-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLAN-4-ONE](/img/structure/B446872.png)
![2-[(4-Ethoxy-3-methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B446874.png)
![(3-bromophenyl)[1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B446875.png)
